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molecular formula C8H18Sn B087310 Dibutyltin CAS No. 1002-53-5

Dibutyltin

Cat. No. B087310
M. Wt: 232.94 g/mol
InChI Key: AYOHIQLKSOJJQH-UHFFFAOYSA-N
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Patent
US04987244

Procedure details

Following the procedure of Example 1, dibutyltin oxide was reacted with 33.2 g (0.2 mole) 3-(4-hydroxyphenyl)propionic acid to yield 56 g of dibutyltin bis-(3-(4-hydroxyphenyl)propionatel, a white crystalline material melting at 48°-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].OC1C=CC(CCC(O)=O)=CC=1>>[CH2:1]([Sn:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Step Two
Name
Quantity
33.2 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn]CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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